molecular formula C7H4F3IO B15230104 2-Iodo-3-(trifluoromethyl)phenol

2-Iodo-3-(trifluoromethyl)phenol

Cat. No.: B15230104
M. Wt: 288.01 g/mol
InChI Key: VJRAFYMTSOUKBW-UHFFFAOYSA-N
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Description

2-Iodo-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is a phenolic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 2-Iodo-3-(trifluoromethyl)phenol typically involves the iodination of 3-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields. This method can be optimized to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

2-Iodo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 3-(trifluoromethyl)anisole .

Scientific Research Applications

2-Iodo-3-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-(trifluoromethyl)phenol is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, such as enzymes and receptors, altering their activity and leading to specific biological effects. The iodine atom can also participate in halogen bonding, further influencing the compound’s interactions with its targets .

Comparison with Similar Compounds

2-Iodo-3-(trifluoromethyl)phenol can be compared to other halogenated phenols, such as:

The uniqueness of this compound lies in the combination of the iodine and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

2-iodo-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H

InChI Key

VJRAFYMTSOUKBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)I)C(F)(F)F

Origin of Product

United States

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